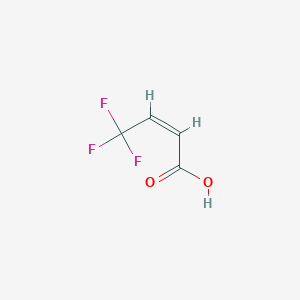
(Z)-4,4,4-trifluorobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4,4,4-Trifluorobut-2-enoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a butenoic acid backbone. This compound is of interest due to its unique chemical properties, which include high reactivity and stability under various conditions. It is used in various scientific and industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4,4-trifluorobut-2-enoic acid typically involves the use of trifluoromethylation reactions. One common method is the reaction of 4,4,4-trifluorobut-2-en-1-ol with a suitable oxidizing agent to form the desired acid. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-4,4,4-Trifluorobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-4,4,4-Trifluorobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its ability to interact with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which (Z)-4,4,4-trifluorobut-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong bonds with various enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making the compound useful in various therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobut-2-enoic acid: The non-Z isomer of the compound, which has different spatial arrangement and reactivity.
Trifluoroacetic acid: A simpler fluorinated acid with different chemical properties and applications.
2,2,2-Trifluoroethanol: A fluorinated alcohol with similar reactivity but different functional groups.
Uniqueness
(Z)-4,4,4-Trifluorobut-2-enoic acid is unique due to its specific geometric configuration, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C4H3F3O2 |
|---|---|
Molecular Weight |
140.06 g/mol |
IUPAC Name |
(Z)-4,4,4-trifluorobut-2-enoic acid |
InChI |
InChI=1S/C4H3F3O2/c5-4(6,7)2-1-3(8)9/h1-2H,(H,8,9)/b2-1- |
InChI Key |
QZBAYURFHCTXOJ-UPHRSURJSA-N |
Isomeric SMILES |
C(=C\C(F)(F)F)\C(=O)O |
Canonical SMILES |
C(=CC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


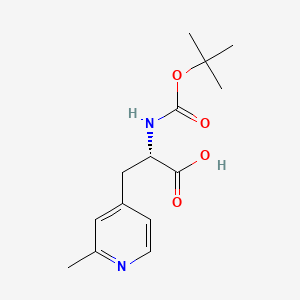
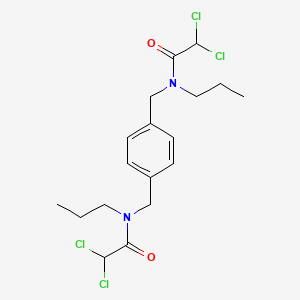
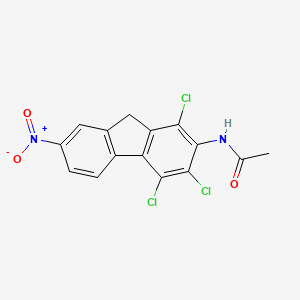

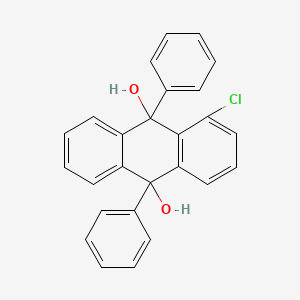
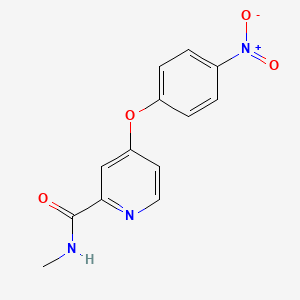
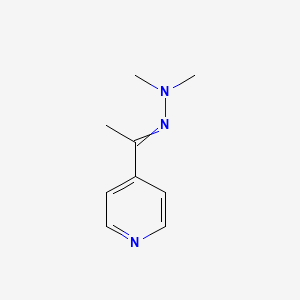
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
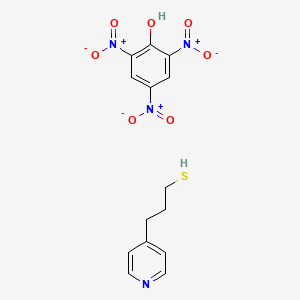
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
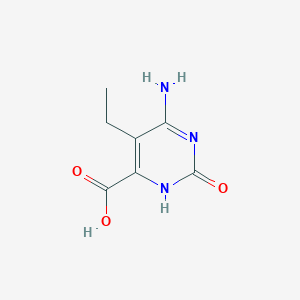
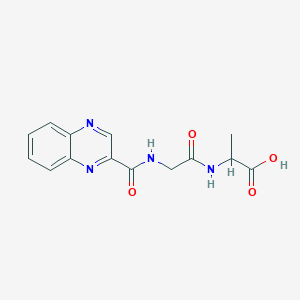
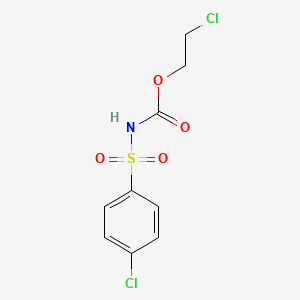
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
